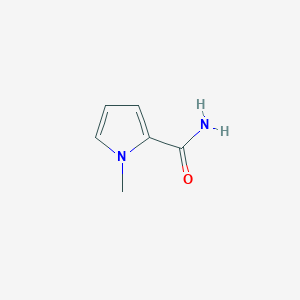

1-Methylpyrrole-2-carboxamide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-methylpyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-8-4-2-3-5(8)6(7)9/h2-4H,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJBIGAZJFDVTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368326 | |

| Record name | 1-methylpyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64230-41-7 | |

| Record name | 1-methylpyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methylpyrrole 2 Carboxamide and Its Derivatives

Established Synthetic Pathways for 1-Methylpyrrole-2-carboxamide Core Structure

The formation of the this compound scaffold is primarily achieved through direct amidation of precursor molecules, namely the corresponding carboxylate esters or carboxylic acids. These methods are foundational and widely employed due to their reliability and accessibility of starting materials.

Amidation Reactions of 1-Methylpyrrole-2-carboxylate

The direct conversion of an ester, such as methyl 1-methylpyrrole-2-carboxylate, to an amide is a common and straightforward synthetic transformation. This process, known as aminolysis, typically involves reacting the ester with ammonia or a primary/secondary amine. The reaction often requires elevated temperatures or the use of a catalyst to proceed at a reasonable rate. While being a direct route, this method can be less efficient than pathways starting from the more reactive carboxylic acid derivatives.

Derivatization from 1-Methylpyrrole-2-carboxylic Acid Precursors

A more prevalent and versatile approach for synthesizing pyrrole (B145914) carboxamides involves the activation of the corresponding carboxylic acid, 1-methylpyrrole-2-carboxylic acid. This activation is necessary to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby facilitating nucleophilic attack by an amine.

Two primary strategies are used for this conversion:

Conversion to an Acyl Halide: The carboxylic acid can be treated with a halogenating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the highly reactive 1-methylpyrrole-2-carbonyl chloride. This acid chloride then readily reacts with an amine to form the desired carboxamide. This is one of the most commonly employed methods for constructing the pyrrole-carboxamide bond.

Use of Coupling Agents: A wide array of coupling agents has been developed to facilitate amide bond formation directly from the carboxylic acid without isolating the acyl chloride intermediate. These reagents activate the carboxylic acid in situ. This method is often preferred for its milder reaction conditions and compatibility with sensitive functional groups.

The choice of coupling agent can significantly impact the reaction yield and purity of the final product. Some common coupling agents and their characteristics are detailed below.

Table 1: Comparison of Coupling Agents for Amide Bond Formation

| Coupling Agent | Full Name | Byproducts | Advantages | Disadvantages |

| EDCI | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Mild conditions; easy byproduct removal. | Can be toxic; may yield only moderate results. |

| BOP | Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate | Hexamethylphosphoramide (HMPA) | Provides good yields. | Highly toxic reagent and byproducts. |

| CDI | 1,1'-Carbonyldiimidazole | Imidazole, CO₂ | Considered a "green" coupling reagent. | Can be moisture-sensitive. |

| T3P® | Propylphosphonic Anhydride | Water-soluble phosphate salts | High reactivity; clean reactions. | Requires careful handling. |

Advanced Synthetic Approaches for N-Substituted this compound Analogues

For the synthesis of more complex molecules, such as hybrid molecules or oligomeric polyamides, more advanced strategies are required. These methods provide greater control over the final structure and allow for the construction of large, sequence-defined molecules.

Thermal Rearrangement of Heteroaryl Carbonyl Azides in 1-Methylpyrrole

The Curtius rearrangement is a powerful synthetic tool for converting a carboxylic acid into a primary amine, urethane, or urea derivative via an isocyanate intermediate. nih.govscispace.comorganic-chemistry.orgwikipedia.orgnih.gov This reaction proceeds through the thermal decomposition of an acyl azide, which is typically generated from the corresponding carboxylic acid or acyl chloride. organic-chemistry.orgwikipedia.org

The general mechanism involves the following steps:

Formation of Acyl Azide: 1-Methylpyrrole-2-carboxylic acid is first converted to its acyl azide. This can be achieved by reacting the corresponding acyl chloride with an azide salt (e.g., sodium azide) or by using reagents like diphenylphosphoryl azide (DPPA) directly with the carboxylic acid. scispace.com

Rearrangement: Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas (N₂) to form a highly reactive isocyanate intermediate. A key feature of this rearrangement is that the migrating group retains its stereochemical configuration. scispace.comwikipedia.org

Trapping of Isocyanate: The resulting isocyanate can be "trapped" by various nucleophiles. Reaction with an alcohol yields a carbamate, while reaction with an amine produces a urea derivative. This step allows for the introduction of various N-substituents onto the carboxamide-like structure.

This methodology provides a route to N-substituted analogues that are not easily accessible through direct amidation.

Coupling Reactions in the Construction of Hybrid Molecules (e.g., Mitomycin C Conjugates)

Hybrid molecules, which combine the structural features of two or more different compounds, are an important area of drug discovery. Mitomycin C is a potent antitumor agent that functions by cross-linking DNA. nih.govnih.gov Its structure features a 7-amino group that can be chemically modified without losing its anticancer and DNA alkylating activity. researchgate.net

This position serves as an attachment point for other molecules, such as this compound, to create novel conjugates. The synthesis of such a hybrid would involve:

Activation of 1-methylpyrrole-2-carboxylic acid using a suitable coupling agent.

Reaction of the activated pyrrole with the 7-amino group of a Mitomycin C derivative (such as porfiromycin, the N-methylated version of Mitomycin C) to form a stable amide bond, linking the two moieties. nih.govresearchgate.net

This approach allows for the targeted delivery or synergistic activity of both components by combining the DNA-binding properties of the pyrrole polyamide unit with the alkylating power of the mitomycin core.

Solid-Phase Synthetic Strategies for Oligomeric Pyrrole Carboxamide Polyamides

Pyrrole-imidazole polyamides are oligomers designed to bind to the minor groove of double-stranded DNA in a sequence-specific manner. caltech.edumdpi.comburleylabs.co.uk The synthesis of these complex, sequence-defined molecules has been greatly facilitated by the development of solid-phase synthesis (SPS) techniques, which are adapted from solid-phase peptide synthesis (SPPS). caltech.eduresearchgate.net

Solid-phase synthesis involves the stepwise addition of monomer units to a growing chain that is covalently attached to an insoluble polymer resin. This simplifies the purification process, as excess reagents and byproducts are simply washed away after each step. caltech.edu Two main chemical strategies are employed:

Boc Chemistry: This method uses a tert-butyloxycarbonyl (Boc) group to temporarily protect the N-terminus of the growing polyamide chain. The Boc group is removed at each cycle using an acid, typically trifluoroacetic acid (TFA), to allow for the coupling of the next monomer. caltech.edu

The general cycle for solid-phase synthesis of a pyrrole carboxamide polyamide is as follows:

Deprotection: The N-terminal protecting group (Boc or Fmoc) of the resin-bound polyamide is removed.

Washing: The resin is thoroughly washed to remove excess deprotection reagent and byproducts.

Coupling: A new, N-protected 1-methylpyrrole monomer is activated and added to the resin, forming a new amide bond with the deprotected N-terminus of the growing chain.

Washing: The resin is washed again to remove unreacted monomer and coupling reagents.

Repeat: The cycle is repeated until the desired oligomer sequence is assembled.

Cleavage: Finally, the completed polyamide is cleaved from the solid support and purified, typically by chromatography.

This automated or manual cycling process allows for the efficient and rapid synthesis of complex oligomers that would be exceptionally difficult to produce using traditional solution-phase methods. caltech.edunih.gov

Gold-Catalyzed Hydroarylation in the Formation of Pyrrolo-Pyridines from N-Propargyl-1-methylpyrrole-2-carboxamides

Gold catalysis has emerged as a powerful tool for intramolecular hydroarylation reactions, enabling the synthesis of complex heterocyclic systems under mild conditions. A notable application is the synthesis of pyrrolo-pyridine derivatives from N-propargyl-1-methylpyrrole-2-carboxamides. This methodology provides an efficient route to fused bicyclic structures, which are of significant interest in medicinal chemistry.

The intramolecular hydroarylation of N-propargyl-pyrrole-2-carboxamides can be effectively achieved using gold(III) catalysis. This reaction typically leads to the formation of differently substituted pyrrolo[2,3-c]pyridine and pyrrolo[3,2-c]pyridine derivatives. The outcome of the reaction, including the specific isomers formed, can be influenced by the reaction conditions and the substitution pattern of the starting material.

A key aspect of this transformation is the mode of cyclization. For terminal alkynes, the reaction proceeds via a 6-exo-dig cyclization process, which is crucial for forming the bicyclic pyrrolo-fused pyridinone core. In contrast, if a phenyl group is present on the alkyne, a 7-endo-dig cyclization is favored, leading to the formation of pyrrolo-azepines. Theoretical studies on the mechanism of gold(I)-catalyzed intramolecular hydroarylation suggest that the reaction proceeds through the nucleophilic attack of the pyrrole ring on the gold-activated alkyne. This attack occurs in an exo-dig manner to generate a six-membered intermediate, which then, through deprotonation and protodeauration steps, forms the final pyrrolopyridinone product.

The choice of catalyst and reaction conditions is critical for the success of this transformation. Gold(III) chloride (AuCl₃) has been shown to be an effective catalyst for the intramolecular reaction of N-methyl-substituted propargyl amides. The optimization of reaction conditions, such as solvent and temperature, is essential to maximize the yield and selectivity of the desired pyrrolo-pyridine products.

Strategic Functionalization and Chemical Modifications

The pyrrole-2-carboxamide scaffold is a versatile platform for chemical modification. Strategic functionalization allows for the synthesis of a wide range of derivatives, which is essential for exploring structure-activity relationships and developing compounds with tailored properties.

Synthesis of Related Pyrrole-2-carboxamide Derivatives for Structure-Activity Relationship Studies

The synthesis of a diverse library of pyrrole-2-carboxamide derivatives is a common strategy in drug discovery to investigate structure-activity relationships (SAR). By systematically modifying different parts of the molecule, researchers can identify key structural features responsible for biological activity. These studies often involve the introduction of various substituents on the pyrrole ring, the amide nitrogen, and other positions of the core structure.

For instance, in the development of inhibitors for the Mycobacterial Membrane Protein Large 3 (MmpL3), a series of pyrrole-2-carboxamide derivatives were synthesized and evaluated for their anti-tuberculosis activity. The SAR studies revealed that introducing phenyl and pyridyl groups with electron-withdrawing substituents onto the pyrrole ring, along with bulky substituents on the carboxamide, significantly enhanced the anti-TB activity. These findings highlight the importance of the electronic and steric properties of the substituents in determining the biological efficacy of these compounds. The hydrogen atoms of the pyrrole-2-carboxamide were also found to be crucial for potency, as their methylation led to a loss of hydrogen bonding interactions with the target protein and reduced activity.

The general synthetic approach to these derivatives often starts from a substituted pyrrole-2-carboxylic acid, which is then coupled with a variety of amines to generate a library of amides. Further modifications can be introduced either before or after the amide coupling step, allowing for a high degree of molecular diversity.

| Compound | R1 | R2 | Biological Activity (MIC) |

| Derivative A | H | Cyclohexyl | Weak |

| Derivative B | 2,4-dichlorophenyl | Cyclohexyl | Moderate |

| Derivative C | Phenyl | Adamantyl | Potent |

| Derivative D | Pyridyl | Cyclooctyl | Potent |

This table is a representative example based on SAR study findings and does not reflect actual experimental data from a single source.

Conversion Pathways from Pyrrole Nitriles and other Precursors

The synthesis of this compound can be achieved through various pathways, often starting from readily available precursors such as pyrrole nitriles. A common route involves the preparation of 1-methylpyrrole-2-carbonitrile, followed by its conversion to the corresponding carboxamide.

The synthesis of 1-methylpyrrole-2-carbonitrile can be accomplished by the dehydration of 1-methylpyrrole-2-aldoxime. Another method involves the reaction of 1-methylpyrrole with chlorosulfonyl isocyanate, followed by treatment with a molar excess of an amide like N,N-dimethylformamide and an organic base.

Once the 1-methylpyrrole-2-carbonitrile is obtained, it can be converted to this compound through hydrolysis. The hydrolysis of nitriles to amides can be achieved under either acidic or basic conditions. While harsh conditions with prolonged heating can lead to the formation of the corresponding carboxylic acid, milder conditions can be employed to stop the reaction at the amide stage. For example, the hydration of nitriles to amides can be mediated by reagents such as sodium hydroxide in isopropanol at moderate temperatures. Acid-catalyzed hydration, for instance using a mixture of trifluoroacetic acid and sulfuric acid, also provides a pathway to selectively convert nitriles to their corresponding amides.

Structural Elucidation and Conformational Analysis

X-ray Crystallographic Investigations of 1-Methylpyrrole-2-carboxamide

As of the latest literature reviews, a definitive single-crystal X-ray structure for this compound has not been reported. However, valuable inferences can be drawn from the crystallographic data of analogous compounds, such as Methyl 1H-pyrrole-2-carboxylate.

In the crystalline state, the conformation of this compound is expected to be predominantly planar, a feature commonly observed in related 2-substituted pyrrole (B145914) structures. This planarity arises from the delocalization of π-electrons across the pyrrole ring and the carboxamide group. The key conformational aspect is the orientation of the carboxamide group relative to the pyrrole ring, which can exist in either an s-cis or s-trans conformation. Based on studies of similar compounds, the s-trans conformation is generally favored due to reduced steric hindrance between the carbonyl oxygen and the hydrogen at the C3 position of the pyrrole ring.

For the related compound, Methyl 1H-pyrrole-2-carboxylate, the molecule is essentially planar, with a small dihedral angle between the pyrrole ring and the ester group. nih.gov This suggests that this compound would likely adopt a similar near-planar conformation in a crystalline environment.

The crystal packing of this compound is anticipated to be heavily influenced by hydrogen bonding. The presence of the amide group, with its N-H donor and C=O acceptor sites, allows for the formation of strong intermolecular hydrogen bonds. This is a significant difference from its ester analogue, Methyl 1-methylpyrrole-2-carboxylate, which can only act as a hydrogen bond acceptor.

Theoretical Conformational Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) calculations are a powerful tool for investigating the conformational preferences and energetic landscapes of molecules in the absence of experimental data.

Theoretical studies on related pyrrole-2-carboxamides and similar compounds consistently show a preference for the s-trans conformation. DFT calculations would likely predict the s-trans conformer of this compound to be the global minimum on the potential energy surface. The energy difference between the s-trans and s-cis rotamers is a key parameter that governs their relative populations at a given temperature. This energy barrier to rotation around the C2-C(O) bond determines the conformational flexibility of the molecule. For pyrrole-2-carboxamide, spectroscopic evidence points to the existence of both conformers in solution.

DFT calculations can also be employed to explore the stability of dimeric forms of this compound. The formation of hydrogen-bonded dimers is an energetically favorable process. Theoretical studies on the dimerization of pyrrole have shown the stability of such associated species. researchgate.net For this compound, a cyclic dimer formed through two N-H···O=C hydrogen bonds is a highly probable stable structure. The calculated binding energy of such a dimer would provide a quantitative measure of the strength of these interactions. Theoretical investigations on methyl pyrrole-2-carboxylate have shown that dimers connected through N-H···O interactions are dominant in the solid state. rsc.org

Spectroscopic Methods for Conformational and Structural Characterization in Solution

Spectroscopic techniques are invaluable for probing the structure and conformational equilibrium of this compound in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative.

¹H NMR: The chemical shifts of the pyrrole ring protons (H3, H4, and H5) and the N-methyl protons would be sensitive to the electronic environment and the conformation of the carboxamide group. The amide N-H protons would typically appear as a broad singlet, and its chemical shift could be concentration and solvent dependent, indicative of its involvement in hydrogen bonding.

¹³C NMR: The chemical shifts of the pyrrole ring carbons and the carbonyl carbon would provide further insight into the electronic structure. The relative populations of s-cis and s-trans conformers can sometimes be determined by the presence of distinct sets of signals at low temperatures, where the rate of interconversion is slow on the NMR timescale.

Infrared (IR) spectroscopy is another key technique for characterizing this compound.

The N-H stretching vibration, expected in the region of 3400-3200 cm⁻¹, would be a prominent feature. The position and shape of this band can provide information about hydrogen bonding; a sharp band at higher wavenumbers is indicative of a free N-H group, while a broad band at lower wavenumbers suggests involvement in hydrogen bonding.

The C=O (Amide I) stretching vibration, typically found between 1680 and 1630 cm⁻¹, is also highly characteristic. The presence of multiple bands in this region in solution spectra could indicate a conformational equilibrium between s-cis and s-trans isomers. Studies on pyrrole-2-carboxamide have shown a doublet in the carbonyl stretching region in DMSO solution, attributed to a mixture of conformers. researchgate.net

Computational Chemistry Investigations

Quantum Mechanical Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the electronic nature of 1-Methylpyrrole-2-carboxamide. These methods, particularly Density Functional Theory (DFT), offer a balance of accuracy and computational efficiency for exploring molecular properties.

Application of DFT Methods (e.g., B3LYP) and Basis Sets (e.g., 6-311++G(d,p))

A prevalent approach for studying this compound involves the use of Density Functional Theory (DFT), with the B3LYP hybrid functional being a popular choice. This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, providing a reliable description of electron correlation. To accurately model the electronic distribution, especially in regions away from the nuclei and to account for polarization effects, large and flexible basis sets are employed. The 6-311++G(d,p) basis set, for instance, is a triple-zeta basis set that includes diffuse functions (++) on heavy and hydrogen atoms to describe weakly bound electrons, as well as polarization functions (d,p) on heavy and hydrogen atoms to allow for non-spherical electron density distributions.

Theoretical studies on this compound have utilized the B3LYP/6-311++G(d,p) level of theory to analyze its conformational space, focusing on the s-cis and s-trans conformers, as well as their monomeric and dimeric forms researchgate.netuni-regensburg.de. These calculations are crucial for determining the relative stabilities of different conformations and understanding the intermolecular forces, such as hydrogen bonds, that govern its crystal structure researchgate.netuni-regensburg.de.

Table 1: DFT Method and Basis Set Application

| Computational Method | Functional | Basis Set | Application to this compound |

| Density Functional Theory (DFT) | B3LYP | 6-311++G(d,p) | Analysis of s-cis and s-trans conformers, investigation of monomeric and dimeric structures, and characterization of hydrogen bonding. researchgate.netuni-regensburg.de |

Prediction of Molecular Reactivity and Stability via Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals, and the energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO.

For a related compound, 1-methylpyrrole-2-carbonyl chloride, the HOMO-LUMO energy gap has been calculated to be 5.05 eV, indicating a stable structure. The analysis of the HOMO and LUMO electron density distributions reveals the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions.

Table 2: Frontier Molecular Orbital (FMO) Parameters (for a related compound)

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 1-methylpyrrole-2-carbonyl chloride | Data not available | Data not available | 5.05 |

Note: The data presented is for a structurally similar compound, 1-methylpyrrole-2-carbonyl chloride, and is used here for illustrative purposes.

Evaluation of Charge Transfer Interactions using Molecular Electrostatic Potential (MEP) and Fukui Functions

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are electron-rich and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-poor and prone to nucleophilic attack. For this compound, the MEP surface would be expected to show a region of high negative potential around the carbonyl oxygen atom, making it a likely site for electrophilic interaction.

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule. These functions describe the change in electron density at a particular point in the molecule when an electron is added or removed. The Fukui function for nucleophilic attack (f+) indicates the propensity of a site to accept an electron, while the Fukui function for electrophilic attack (f-) indicates its propensity to donate an electron. Analysis of the Fukui functions for this compound would allow for a precise ranking of the reactivity of its constituent atoms.

Advanced Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the electron density distribution to characterize chemical bonding.

Application of Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

QTAIM, developed by Richard Bader, analyzes the topology of the electron density to partition a molecule into atomic basins and to characterize the chemical bonds between them. A key feature of this analysis is the bond critical point (BCP), a point of minimum electron density between two bonded atoms. The properties of the electron density at the BCP, such as its magnitude (ρ) and its Laplacian (∇²ρ), provide insight into the nature of the chemical bond.

For hydrogen bonds, the electron density at the BCP is typically low, and the Laplacian is positive, which is characteristic of closed-shell interactions (ionic bonds, van der Waals interactions, and hydrogen bonds). QTAIM has been applied to the dimers of this compound to characterize the N-H···O hydrogen bonds, confirming their nature as strong, closed-shell interactions.

Table 3: QTAIM Parameters for Hydrogen Bond Characterization

| QTAIM Parameter | Description | Significance for Hydrogen Bonds |

| Electron Density at BCP (ρ) | The magnitude of the electron density at the bond critical point. | Higher values indicate a stronger interaction. |

| Laplacian of Electron Density at BCP (∇²ρ) | The second derivative of the electron density at the BCP. | A positive value is characteristic of closed-shell interactions, such as hydrogen bonds. |

Simulation and Prediction of Spectroscopic Data

Computational methods can be used to simulate and predict various spectroscopic data, such as vibrational (infrared and Raman) spectra. These theoretical spectra are invaluable for interpreting experimental results and for assigning vibrational modes to specific molecular motions.

Theoretical calculations of vibrational frequencies are typically performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set. The calculation first involves optimizing the molecular geometry to a minimum on the potential energy surface. Then, the harmonic vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are therefore typically scaled by an empirical factor to improve agreement with experiment. The simulated spectrum provides a detailed picture of the vibrational modes of this compound, which can aid in the analysis of its experimental infrared and Raman spectra.

Intermolecular Interactions and Supramolecular Assemblies

Role of 1-Methylpyrrole-2-carboxamide in Crystal Engineering

Crystal engineering relies on the use of predictable non-covalent interactions to design solid-state materials with desired properties. The robust and directional nature of the hydrogen bonds formed by this compound makes it an excellent building block, or "synthon," for this purpose. researchgate.net

The highly predictable formation of the centrosymmetric N-H⋯O bonded dimer is the key feature that allows for its use in designing supramolecular structures. researchgate.net By understanding this primary interaction, crystal engineers can conceptualize how the molecule will self-assemble. The secondary, weaker C-H⋯O interactions then provide a means to influence the packing of these dimers, allowing for fine-tuning of the crystal lattice. researchgate.netmdpi.commdpi.com The interplay between the strong, dimer-forming N-H⋯O bonds and the weaker, network-forming C-H⋯O interactions is a classic strategy in crystal engineering to control molecular arrangement and, consequently, the material's bulk properties. mdpi.com The fact that similar molecules can form different motifs, such as the C(5) chains seen in methyl 1H-pyrrole-2-carboxylate, highlights how modifying the peripheral substituents of the pyrrole-2-carboxamide core can be used to target different supramolecular architectures. mdpi.com

Adsorption and Orientation Characteristics on Surfaces

The interactions of this compound and its close analogues with surfaces are critical for applications in sensors and electronics. Studies on similar molecules reveal specific adsorption behaviors on both metallic and oxide surfaces.

A study of 1-Methylpyrrole-2-carbonyl chloride, a very close analogue, on silver and gold films showed that the molecule chemisorbs onto these surfaces. researchgate.net The adsorption occurs with a tilted orientation relative to the surface. The interaction is facilitated through multiple points of contact: the lone pair electrons of the carbonyl oxygen atom, the π-electrons of the pyrrole (B145914) ring, and the lone pair electrons of the chlorine atom. researchgate.net This multi-point attachment suggests a strong binding affinity, particularly on the gold surface. researchgate.net

Research on the simpler N-methylpyrrole core (lacking the carboxamide group) on various oxide surfaces like SiO₂, TiO₂, and ZrO₂ has identified three primary modes of adsorption:

Hydrogen bonding to the hydroxyl groups present on the oxide surface. nih.gov

Electron transfer at Lewis acidic sites on the surface. nih.gov

Proton transfer at highly acidic Brønsted sites, leading to protonation of the N-methylpyrrole molecule. nih.gov

These findings indicate that the different parts of the this compound molecule can engage in distinct interactions depending on the nature of the substrate. The carboxamide group is likely to dominate interactions on surfaces with hydrogen-bonding capabilities, while the pyrrole ring itself provides a mechanism for interacting with acidic sites or through π-system interactions. researchgate.netnih.gov

Molecular Recognition and Dna Binding Studies

Design Principles for DNA Minor Groove Binding Ligands Incorporating Pyrrole (B145914) Carboxamide Units

The design of molecules capable of binding to the minor groove of DNA with high affinity and sequence specificity is a significant area of research in medicinal chemistry and molecular biology. Ligands incorporating pyrrole carboxamide units, such as 1-Methylpyrrole-2-carboxamide, are central to this effort. The fundamental design principles for these ligands are dictated by the unique structural and chemical environment of the DNA minor groove.

Key design considerations include:

Shape Complementarity: The ligand must possess a crescent or curved shape that complements the natural curvature of the DNA minor groove. nih.govnih.gov This allows for a snug fit and maximizes the contact surface area between the ligand and the DNA.

Hydrogen Bonding Potential: The ligand should feature hydrogen bond donor and acceptor groups positioned to interact with the atoms on the floor of the minor groove. In AT-rich regions, the N3 of adenine and the O2 of thymine are key hydrogen bond acceptors. nih.govnih.govcore.ac.uk The amide NH groups of the pyrrole carboxamide units are ideally suited to act as hydrogen bond donors.

Van der Waals Contacts: Close packing of the ligand within the minor groove is stabilized by numerous van der Waals interactions with the walls of the groove. nih.govoup.com The aromatic pyrrole rings contribute significantly to these stabilizing forces.

Electrostatic Interactions: Positively charged groups are often incorporated into the ligand design to enhance binding affinity through electrostatic interactions with the negatively charged phosphate backbone of DNA. nih.gov

Torsional Flexibility: A degree of flexibility in the ligand structure allows for an induced-fit mechanism, where both the ligand and the DNA can adopt conformations that optimize their interaction. nih.gov

Pyrrole-imidazole polyamides are a well-studied class of synthetic compounds designed based on these principles to target the DNA minor groove. researchgate.netnih.gov These molecules demonstrate that by varying the sequence of N-methylpyrrole and N-methylimidazole units, it is possible to achieve recognition of specific DNA sequences. scispace.com

Mechanisms of Sequence-Specific DNA Recognition by Oligomeric Pyrrole Carboxamides (e.g., Netropsin and Distamycin Analogues)

Oligomeric pyrrole carboxamides, such as the natural products Netropsin and Distamycin, are classic examples of DNA minor groove binders that exhibit a preference for AT-rich sequences. oup.com The mechanisms underlying their sequence-specific recognition are a result of a combination of specific intermolecular interactions and shape complementarity.

Bifurcated Hydrogen Bonding with DNA Base Pairs (Adenine N3, Thymidine O2)

A critical feature of the interaction between oligomeric pyrrole carboxamides and the DNA minor groove is the formation of hydrogen bonds between the amide NH groups of the ligand and the N3 of adenine and O2 of thymine bases on the floor of the groove. nih.govcore.ac.uk In some instances, these can be bifurcated hydrogen bonds, where a single donor group interacts with two acceptor atoms. oup.comoup.com This network of hydrogen bonds is a primary determinant of the sequence specificity for AT-rich regions, as the G-C base pair presents an exocyclic amino group of guanine at the N2 position, which creates a steric hindrance to the binding of these ligands. nih.gov

Shape Complementarity and Van der Waals Contacts within the Minor Groove

The crescent shape of oligomeric pyrrole carboxamides allows them to fit snugly into the narrow minor groove of B-DNA, particularly in AT-rich regions where the groove is narrower. nih.govnih.gov This precise fit maximizes the van der Waals contacts between the ligand and the sugar-phosphate backbone and the edges of the base pairs forming the walls of the groove. nih.govoup.com This shape complementarity is a crucial factor for the stability of the DNA-ligand complex.

Cooperative Dimeric Binding Modes and their Structural Basis

For some synthetic polyamides, a 2:1 binding motif has been observed, where two ligand molecules bind side-by-side in an antiparallel fashion within the minor groove. caltech.edunih.gov This cooperative dimeric binding can lead to the recognition of longer and more specific DNA sequences. nih.gov The structural basis for this cooperativity lies in the intermolecular interactions between the two bound polyamide molecules, as well as their combined interactions with the DNA. This mode of binding has been particularly important in the design of pyrrole-imidazole polyamides for targeting specific G-C containing sequences. nih.gov

Development of Hybrid Molecules for Modulated DNA Interactions (e.g., Anthrapyrazole Conjugates)

To enhance the functionality of DNA minor groove binders, hybrid molecules have been developed that combine a sequence-specific pyrrole carboxamide moiety with another functional domain. A notable example is the conjugation of oligopyrrole carboxamides, similar to Netropsin, with DNA intercalating agents like anthrapyrazoles. nih.govaacrjournals.org

These "combilexin" molecules are designed to possess a dual mode of DNA binding, with the pyrrole carboxamide portion targeting the minor groove and the anthrapyrazole moiety intercalating between DNA base pairs. nih.gov This dual functionality has the potential to increase both the DNA binding affinity and the selectivity of the compounds. nih.gov

Studies on anthrapyrazole-oligopyrrole carboxamide hybrids have shown that these molecules can exhibit significant biological activity. For instance, certain hybrid molecules with two N-methylpyrrole groups and terminal (dimethylamino)alkyl side chains have demonstrated submicromolar cytotoxicity against human leukemia cells. nih.gov Furthermore, these combilexins have been shown to have a higher affinity for DNA than the parent anthrapyrazole compounds and can act as topoisomerase IIα poisons by stabilizing the DNA-topoisomerase IIα covalent complex. nih.gov

The development of such hybrid molecules represents a promising strategy for creating novel anticancer agents with enhanced DNA targeting capabilities. nih.govaacrjournals.org

Advanced Applications in Research and Development

Utilization in the Design and Fabrication of Pyrrole-Associated Biosensors

While direct applications of 1-methylpyrrole-2-carboxamide in biosensors are not extensively documented, the broader class of pyrrole-2-carboxylic acid derivatives is integral to the development of these analytical devices. Pyrrole-based monomers are frequently used to create conductive polymer films, which serve as excellent matrices for immobilizing biorecognition elements like enzymes.

For instance, copolymers of pyrrole (B145914) and pyrrole-2-carboxylic acid have been used to fabricate biosensors for phosphate detection. In these systems, the enzyme pyruvate oxidase is chemically immobilized onto the copolymer film via the functional carboxyl groups. This enzyme-electrode interface facilitates the detection of the target analyte by converting a biological reaction into a measurable electrical signal. The pyrrole backbone provides the necessary conductivity for signal transduction.

The general principle involves electropolymerizing functionalized pyrrole monomers onto an electrode surface. This creates a stable and biocompatible environment with a high surface area, enhancing the loading of enzymes or antibodies. The this compound structure represents a fundamental building block that could be incorporated into such conductive polymer systems, with the carboxamide group offering a potential site for covalent attachment of biomolecules.

Table 1: Components of a Pyrrole-Based Amperometric Biosensor

| Component | Material Example | Function |

|---|---|---|

| Electrode | Gold (Au), Indium Tin Oxide (ITO) | Provides the conductive surface for polymer deposition. |

| Polymer Film | Poly(pyrrole-co-pyrrole-2-carboxylic acid) | Conductive matrix for enzyme immobilization and signal transduction. |

| Bioreceptor | Glucose Oxidase, Pyruvate Oxidase | Catalyzes a specific reaction with the target analyte. |

| Analyte | Glucose, Phosphate | The substance being detected and measured. |

Investigation as Scaffolds in Catalysis Research and Ligand Design

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and is increasingly explored in catalysis and ligand design. nih.gov N-substituted pyrroles, including those with a methyl group on the nitrogen, are key structural motifs. The synthesis of these compounds often relies on catalytic methods, such as the Paal-Knorr reaction, which can be catalyzed by various Lewis and Brønsted acids. nih.gov

The this compound framework serves as a foundational structure for building more complex ligands. The pyrrole ring can be functionalized at various positions, and the carboxamide group provides a coordination site for metal ions. This makes the scaffold suitable for designing ligands for a range of catalytic transformations. For example, related N-arylpyrrole derivatives have been developed using ligand-based design approaches for biological applications, highlighting the utility of the pyrrole scaffold in creating molecules with specific binding properties. nih.gov

Furthermore, pyrrole-2-carboxylate esters, which are structurally similar to this compound, are used as precursors in significant catalytic reactions like the Suzuki coupling. This demonstrates the role of the pyrrole-2-carboxamide family in constructing complex molecules through transition-metal-catalyzed cross-coupling reactions. The N-methyl group in this compound can influence the electronic properties and steric environment of the ligand, potentially tuning the activity and selectivity of a metal catalyst.

Exploration in the Development of Mycobacterial Membrane Protein Large 3 (MmpL3) Inhibitors

The pyrrole-2-carboxamide scaffold is a key structural element in the development of novel inhibitors targeting the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.gov MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for exporting mycolic acids, which are crucial components of the mycobacterial cell wall. nih.gov Inhibition of MmpL3 represents a promising strategy for treating tuberculosis, including drug-resistant strains. nih.gov

Researchers have designed and synthesized series of pyrrole-2-carboxamide derivatives using a structure-guided strategy based on the crystal structure of MmpL3. nih.gov In these designs, the pyrrole-2-carboxamide core acts as a central scaffold connecting a "head" group (e.g., a dichlorophenyl group) and a "tail" group (e.g., a cyclohexyl group). nih.gov Structure-activity relationship (SAR) studies have revealed that specific substitutions are critical for potent anti-TB activity.

Key Findings from SAR Studies of Pyrrole-2-Carboxamide MmpL3 Inhibitors:

Attaching phenyl or pyridyl groups with electron-withdrawing substituents to the pyrrole ring enhances activity. nih.gov

Introducing bulky substituents on the carboxamide nitrogen significantly improves anti-TB activity. nih.gov

One of the optimized compounds from these studies, compound 32 , demonstrated excellent activity against drug-resistant tuberculosis, good stability in liver microsomes, and low toxicity. nih.gov This research highlights the critical role of the pyrrole-2-carboxamide scaffold in creating potent and specific inhibitors for challenging infectious diseases. nih.gov

Table 2: Activity of an Optimized Pyrrole-2-Carboxamide MmpL3 Inhibitor

| Compound | Target | In Vitro Activity (MIC) | Cytotoxicity (IC50) | Key Feature |

|---|

| Compound 32 | MmpL3 | < 0.016 µg/mL | > 64 µg/mL | Potent against drug-resistant TB with low toxicity. nih.gov |

Contribution to the Research of Anticancer Agents through Conjugate Architectures

The pyrrole-carboxamide scaffold is a prominent feature in the design of modern anticancer agents. nih.govresearchgate.net Various derivatives have been investigated for their ability to target key proteins and pathways involved in cancer progression. rsc.orgresearchgate.netnih.gov While research on complex drug conjugates featuring the specific this compound moiety is emerging, the core structure is central to potent, targeted small-molecule inhibitors. For instance, related pyrrole-imidazole polyamide-fluorophore conjugates have been developed as sequence-selective DNA probes, establishing the utility of such scaffolds in creating larger, functional architectures. researchgate.net

A significant finding is the discovery of 4-(2,3-dichlorobenzoyl)-1-methyl-pyrrole-2-carboxamide as an activator of pyruvate kinase M2 (PKM2). PKM2 is a key enzyme in cancer metabolism, and its activation can reverse the metabolic shift (aerobic glycolysis) that supports tumor growth. This compound was identified through high-throughput screening and its binding mode was characterized, providing a valuable platform for the structure-guided design of new PKM2 activators.

In other studies, 5-methyl-2-carboxamidepyrrole derivatives have been developed as dual inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), both of which are targets in inflammation and cancer. researchgate.net Additionally, other pyrrole-carboxamide derivatives have shown potent inhibitory activity against Janus kinase 2 (JAK2), a protein implicated in myeloproliferative disorders. nih.gov These examples underscore the versatility of the pyrrole-carboxamide scaffold in generating targeted anticancer agents. nih.gov

Role in Marine Natural Product Chemistry and Bioactive Compound Discovery

Pyrrole alkaloids are a significant class of nitrogen-containing heterocycles found in marine organisms, and they exhibit a wide range of structural diversity and biological activities. Among these, simple pyrrole-2-carboxamides have been isolated from marine sources, particularly sponges of the genus Agelas.

While many complex pyrrole-imidazole alkaloids from marine sponges show potent bioactivity, a number of simpler, non-brominated pyrrole derivatives have also been identified. These include compounds that were previously known only through chemical synthesis but were later isolated for the first time from a natural marine source. For example, several simple pyrrole-2-carboxamides were isolated from the sponges Agelas aff. nemoechinata and Agelas nakamurai.

Although these specific, simple pyrrole-2-carboxamides did not exhibit significant cytotoxicity or antimicrobial activity in initial screens, their discovery in nature is important. It expands the chemical diversity known from marine organisms and provides insights into the biosynthetic capabilities of these species. The presence of the pyrrole-2-carboxamide core in both simple and complex marine natural products suggests its role as a fundamental building block in marine alkaloid biosynthesis.

Controlled Oxidation and Dearomatization Studies for Pyrrole Heterocycles

The aromatic pyrrole ring can be strategically dearomatized to produce non-aromatic, highly functionalized heterocyclic structures like 2H-pyrroles and pyrrolidines. These products are valuable intermediates in organic synthesis. The this compound core is subject to such transformations, which disrupt the aromatic system to install new functional groups and stereocenters.

Modern synthetic methods have been developed for the controlled dearomatization of pyrroles:

Dearomative Chlorination: An efficient protocol involves the dearomative chlorination of 1H-pyrroles to generate highly reactive 2,5-dichloro-substituted 2H-pyrroles. These intermediates can then be treated with various nucleophiles (amines, alcohols, thiols) to produce highly functionalized 2H-pyrrole derivatives.

Asymmetric Allylic Substitution: An iridium-catalyzed enantioselective dearomatization of pyrroles can be achieved through an intramolecular allylic substitution reaction. This method generates spiro-2H-pyrrole derivatives, which are found in some natural products, with high yields and excellent stereoselectivity. thieme-connect.comrsc.org

Borylative Dearomatization: Using a copper(I) catalyst, pyrrole-2-carboxylates can undergo an enantioselective C–B bond-forming dearomatization. acs.org This reaction produces chiral N-heterocyclic allylboronates, which are versatile synthetic intermediates. acs.org

Gold-Catalyzed Cycloisomerization: An intramolecular reaction between a pyrrole ring and a tethered alkyne, catalyzed by a gold complex, can lead to dearomatization and the formation of fused ring systems. acs.org

These advanced synthetic strategies demonstrate how the stable aromatic core of N-substituted pyrroles can be selectively transformed into more complex, three-dimensional structures for use in drug discovery and materials science. thieme-connect.comrsc.orgacs.orgacs.org

Future Research Directions and Theoretical Perspectives

Future investigations into 1-Methylpyrrole-2-carboxamide are poised to expand upon its foundational chemical principles, aiming to unlock new functionalities and applications. The trajectory of this research involves a multi-faceted approach, combining deeper mechanistic studies, sophisticated molecular design, and the integration of computational and experimental techniques.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Methylpyrrole-2-carboxamide derivatives, and how can reaction conditions be optimized for yield?

- Methodological Answer: A two-step approach is typical: (1) Condensation of 1-methylpyrrole-2-carboxylic acid with amines using coupling agents like EDC/HOBt in DMF at 0–5°C. (2) Purification via column chromatography (silica gel, ethyl acetate/hexane). Yields >80% are achieved by controlling stoichiometry (1:1.2 acid/amine ratio) and maintaining anhydrous conditions. For example, coupling with β-alanine derivatives under N₂ atmosphere produced surugapyrrole A analogs in 85% yield .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound derivatives, and what diagnostic peaks should researchers prioritize?

- Methodological Answer: Key techniques include:

- ¹H NMR : A singlet at δ 3.6–3.8 ppm for the N-methyl group; pyrrole ring protons appear as doublets between δ 6.2–7.0 ppm (J = 2–3 Hz) .

- IR : Strong carbonyl absorption at ~1650–1680 cm⁻¹ (amide C=O stretch) .

- LC-MS : Molecular ion peaks ([M+H]⁺) validate molecular weight with <2 ppm error. For example, methyl 4-amino-1-ethylpyrrole-2-carboxylate hydrochloride showed [M+H]⁺ at 205.08 m/z .

Q. How are this compound derivatives screened for antimicrobial activity, and what are the standard assay protocols?

- Methodological Answer: Broth microdilution assays (CLSI guidelines) are used to determine MIC values. Compounds are dissolved in DMSO and tested against bacterial/fungal strains (e.g., E. coli, S. aureus, C. albicans) in 96-well plates. Positive controls (e.g., ciprofloxacin) and negative controls (DMSO) are included. Activity is assessed after 18–24 hours incubation at 37°C. Derivatives like 4-phenylpyrrole-2-carboxamides showed MIC values of 6.05–6.25 µg/mL against Gram-negative strains .

Q. What role does hydrogen bonding play in the stability of this compound derivatives, and how is this analyzed experimentally?

- Methodological Answer: Hydrogen bonding (e.g., N–H⋯O interactions) stabilizes crystal packing and influences solubility. X-ray crystallography reveals these interactions, as seen in 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide, where N–H⋯O bonds form chains along the c-axis . IR spectroscopy can also detect shifts in carbonyl stretching frequencies (~1650–1680 cm⁻¹) due to hydrogen bonding variations .

Q. How are synthetic intermediates of this compound derivatives purified, and what solvents are optimal for recrystallization?

- Methodological Answer: Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard. Recrystallization from ethanol/water (80:20 v/v) or ethyl acetate/hexane mixtures yields high-purity crystals. For example, 1H-pyrrole-2-carboxylic acid was recrystallized from EtOH/ethyl acetate (80:20) to obtain monoclinic crystals .

Advanced Research Questions

Q. How does X-ray crystallography elucidate polymorphic forms of this compound derivatives, and what implications do these structures have on drug development?

- Methodological Answer: Single-crystal X-ray diffraction distinguishes polymorphs by analyzing unit cell parameters and hydrogen-bonding networks. For instance, two monoclinic polymorphs of 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide showed different N–H⋯O interactions, affecting solubility and bioavailability . Such structural insights guide formulation strategies to enhance stability.

Q. In structure-activity relationship (SAR) studies, which structural modifications of this compound enhance antimicrobial potency, and how are these validated?

- Methodological Answer: Introducing electron-withdrawing groups (e.g., halogens) at the pyrrole 4-position or aryl substituents (e.g., 4-phenyl) improves lipophilicity and target binding. For example, 4-phenyl derivatives (e.g., compound 5c) achieved MIC values of 6.05–6.25 µg/mL against E. coli . Docking studies (e.g., with DNA gyrase) correlate activity trends with binding affinity.

Q. What analytical challenges arise in characterizing tautomeric equilibria of this compound derivatives, and how are these resolved?

- Methodological Answer: Tautomerism (e.g., keto-enol) complicates spectral interpretation. Dynamic NMR in DMSO-d₆ at variable temperatures (25–80°C) detects exchange broadening, while solid-state NMR and X-ray crystallography provide unambiguous assignments. For example, hydrogen-bonded dimers in 1H-pyrrole-2-carboxylic acid stabilized the keto form .

Q. How can computational methods predict the synthetic feasibility of novel this compound analogs, and what databases are leveraged?

- Methodological Answer: Retrosynthetic analysis using AI tools (e.g., Pistachio, Reaxys) identifies viable routes. For instance, methyl 4-amino-1-ethylpyrrole-2-carboxylate was synthesized via a one-step route predicted with 98% feasibility . Databases like PubChem and CAS Common Chemistry provide reaction templates and physicochemical data .

Q. What strategies mitigate degradation of this compound derivatives during long-term storage, and how is stability assessed?

- Methodological Answer: Storage under inert gas (N₂/Ar) at −20°C in amber vials prevents oxidation. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring detect degradation products. For example, BHT-stabilized 2-methylfuran analogs showed no decomposition after 12 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.